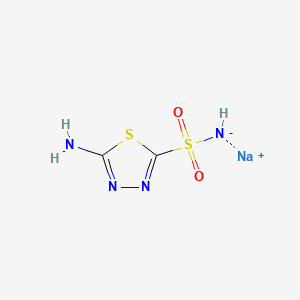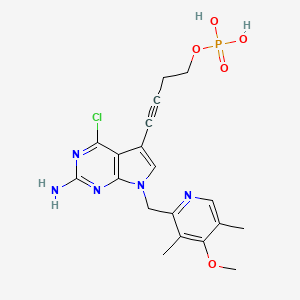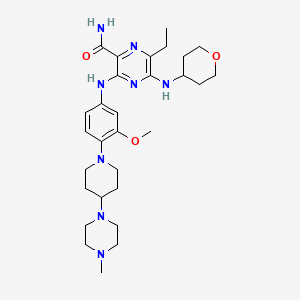
Gilteritinib
説明
Gilteritinib, also known as ASP2215, is a small molecule part of the FLT3 tyrosine kinase inhibitors . It is a pyrazinecarboxamide derivative that showed high selectivity to FLT3 . Gilteritinib is used to treat acute myeloid leukemia (AML) in adults with an abnormal FLT3 gene . It was developed by Astellas Pharma .
Synthesis Analysis
A convergent eight-step approach to Gilteritinib fumarate was designed, which is suitable for industrial implementation . The target compound, Gilteritinib fumarate, was obtained in five steps from 1-fluoro-2-methoxy-4-nitrobenzene in 46.9% overall yield .Molecular Structure Analysis
The molecular formula of Gilteritinib is C29H44N8O3 . The molecular weight is 552.72 .Chemical Reactions Analysis
Gilteritinib is primarily metabolized via cytochrome P450 (CYP) 3A4 . Coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .Physical And Chemical Properties Analysis
Gilteritinib has a molecular weight of 552.71 . It should be stored at 4°C, under nitrogen .科学的研究の応用
Treatment of FLT3-Mutated Acute Myeloid Leukemia (AML)
Gilteritinib has shown significant promise in treating AML patients with FLT3 mutations. The ADMIRAL trial demonstrated that patients treated with Gilteritinib had a median overall survival significantly longer than those receiving chemotherapy (9.3 vs. 5.6 months). The overall response rate (ORR) to Gilteritinib was 67.6%, compared to 25.8% for the chemotherapy arm .
Drug-Drug Interaction Research
Gilteritinib’s pharmacokinetics are affected by the presence of CYP3A4 inhibitors. Research has assessed the effects of weak and strong CYP3A4 inhibitors on Gilteritinib, providing valuable information for managing potential drug interactions .
Combination with Induction and Consolidation Chemotherapy
Studies have explored the use of Gilteritinib in combination with induction and consolidation chemotherapy in newly diagnosed AML patients. The phase 1 study showed that Gilteritinib, when combined with chemotherapy, was well-tolerated and demonstrated antileukemic effects .
Gilteritinib as Maintenance Therapy
Gilteritinib is being investigated as a maintenance therapy post-hematopoietic stem cell transplant (HSCT). This approach aims to prolong remission and improve survival outcomes for AML patients .
Gilteritinib in Combination with Other Targeted Therapies
There is ongoing research into Gilteritinib-based combinations with other compounds such as venetoclax and azacitidine. These combinations are being tested for their efficacy in treating relapsed/refractory AML and newly diagnosed patients .
Overcoming Resistance in ALK-Rearranged Cancer
Gilteritinib has been studied for its potential to overcome resistance in ALK-rearranged cancers. It has shown inhibitory effects on mutant overexpressed cells, suggesting its role in managing cancers with specific genetic alterations .
作用機序
Target of Action
Gilteritinib is a potent selective inhibitor of both the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FMS-like tyrosine kinase 3 (FLT3) receptor . In addition, gilteritinib also inhibits AXL and ALK tyrosine kinases . FLT3 and AXL are molecules involved in the growth of cancer cells .
Mode of Action
Gilteritinib inhibits receptor signaling and proliferation in cells that express FLT3, including FLT3-internal tandem duplication (ITD), tyrosine kinase domain mutations (TKD) FLT3-D835Y and FLT3-ITD-D835Y . The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK, and AKT .
Biochemical Pathways
Gilteritinib’s action on FLT3 and AXL receptors disrupts the biochemical pathways that promote cancer cell growth. By inhibiting the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK, and AKT, gilteritinib interferes with the signaling pathways that drive cell proliferation .
Pharmacokinetics
Gilteritinib exhibits a dose-proportional pharmacokinetic profile in healthy subjects and in patients with relapsed/refractory acute myeloid leukemia . The median maximum concentration of gilteritinib is reached 2–6 hours following single and repeat dosing . The mean elimination half-life of gilteritinib is 113 hours , and elimination is primarily via feces . Moderate-to-strong CYP3A inhibitors demonstrated a significant effect on gilteritinib exposure .
Result of Action
The result of gilteritinib’s action is the inhibition of FLT3 receptor signaling and proliferation in cells expressing FLT3 . This includes cells expressing FLT3-internal tandem duplication (ITD), tyrosine kinase domain mutations (TKD) FLT3-D835Y, and FLT3-ITD-D835Y . Gilteritinib also induces apoptosis in FLT3-ITD-expressing leukemia cells .
Action Environment
Gilteritinib is primarily metabolized in the liver by the activity of CYP3A4 . Its metabolism is driven by reactions of N-dealkylation and oxidation . From the plasma concentration, the major form is the unchanged drug . Environmental factors such as diet (food intake) and the use of other medications (particularly those that inhibit or induce CYP3A4) can influence the pharmacokinetics and, consequently, the efficacy and safety of gilteritinib .
将来の方向性
特性
IUPAC Name |
6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQYAJJFPNQOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027949 | |
| Record name | Gilteritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Gilteritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Gilteritinib is a potent selective inhibitor of both of the mutations, internal tandem duplication (ITD) and tyrosine kinase domain (TKD), of the FLT3 receptor. In the same note, gilteritinib also inhibits AXL and ALK tyrosine kinases. FLT3 and AXL are molecules involved in the growth of cancer cells. The activity of gilteritinib permits an inhibition of the phosphorylation of FLT3 and its downstream targets such as STAT5, ERK and AKT. The interest in FLT3 transmembrane tyrosine kinases was raised when studies reported that approximately 30% of the patients with acute myeloid leukemia presented a mutationally activated isoform. As well, the mutation ITD is associated with poor patient outcomes while the mutation TKD produces a resistance mechanism to FLT3 tyrosine kinase inhibitors and the AXL tyrosine kinase tends to produce a resistance mechanism to chemotherapies. | |
| Record name | Gilteritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1254053-43-4 | |
| Record name | 6-Ethyl-3-[[3-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]amino]-5-[(tetrahydro-2H-pyran-4-yl)amino]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254053-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gilteritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gilteritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gilteritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GILTERITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66D92MGC8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



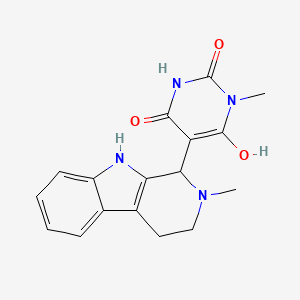
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)


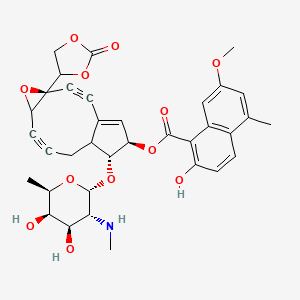


![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

